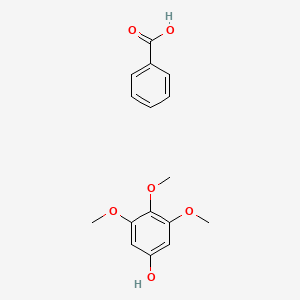
Benzoic acid;3,4,5-trimethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;3,4,5-trimethoxyphenol: is an organic compound with the molecular formula C10H12O5 . It is also known by other names such as Eudesmic acid and Gallic acid trimethyl ether . This compound is characterized by a benzene ring substituted with three methoxy groups and a carboxylic acid group. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of benzoic acid;3,4,5-trimethoxyphenol typically begins with .
Halogenation: The starting material undergoes halogenation to introduce halogen atoms into the benzene ring.
Ammonolysis: The halogenated compound is then subjected to ammonolysis, where ammonia reacts with the halogenated compound to form the desired product.
Hoffman Rearrangement: This step involves the rearrangement of the intermediate compound to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include sodium hydroxide , ethanol , and hydrochloric acid .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzoic acid;3,4,5-trimethoxyphenol can undergo oxidation reactions, where the methoxy groups are converted to hydroxyl groups.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Reagents like sodium hydroxide and ethanol are commonly used.
Major Products:
Oxidation: The major product is .
Reduction: Various reduced derivatives depending on the specific reducing agent used.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Benzoic acid;3,4,5-trimethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including and properties.
Medicine: It has been evaluated for its potential use in antihypertensive and local anesthetic applications.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of benzoic acid;3,4,5-trimethoxyphenol involves its interaction with various molecular targets:
Tubulin Inhibition: The compound inhibits tubulin polymerization, which is crucial for cell division.
Heat Shock Protein 90 Inhibition: It inhibits heat shock protein 90, affecting protein folding and stability.
Thioredoxin Reductase Inhibition: The compound inhibits thioredoxin reductase, impacting cellular redox balance.
Comparaison Avec Des Composés Similaires
Gallic Acid: Similar structure but with hydroxyl groups instead of methoxy groups.
Veratric Acid: Similar structure with different substitution patterns.
Trimethylgallic Acid: Another derivative with different functional groups.
Uniqueness: Benzoic acid;3,4,5-trimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a valuable compound in various research fields .
Propriétés
Numéro CAS |
93435-56-4 |
|---|---|
Formule moléculaire |
C16H18O6 |
Poids moléculaire |
306.31 g/mol |
Nom IUPAC |
benzoic acid;3,4,5-trimethoxyphenol |
InChI |
InChI=1S/C9H12O4.C7H6O2/c1-11-7-4-6(10)5-8(12-2)9(7)13-3;8-7(9)6-4-2-1-3-5-6/h4-5,10H,1-3H3;1-5H,(H,8,9) |
Clé InChI |
CUXHYVNEKZRWKJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


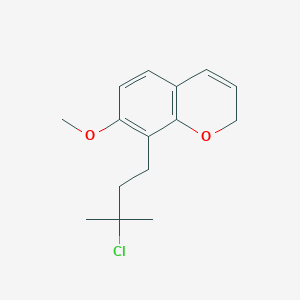
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)
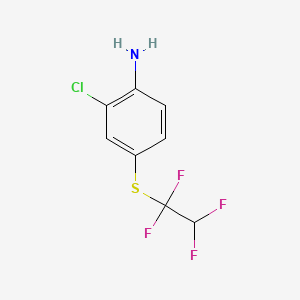
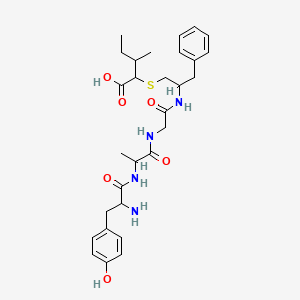
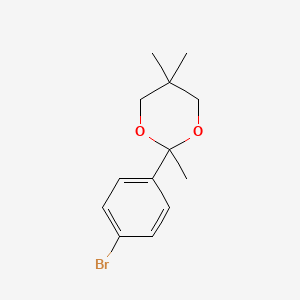


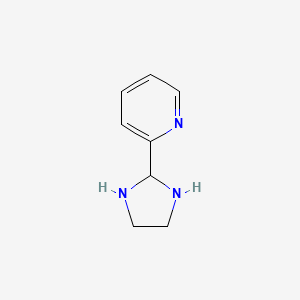
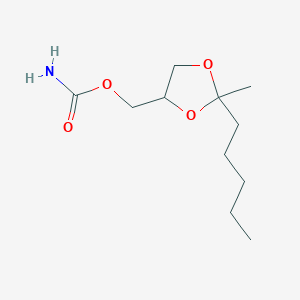
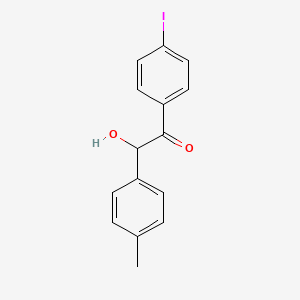
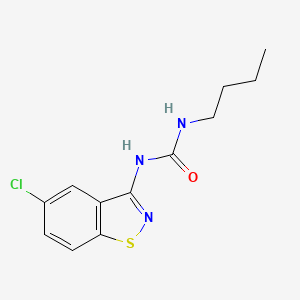

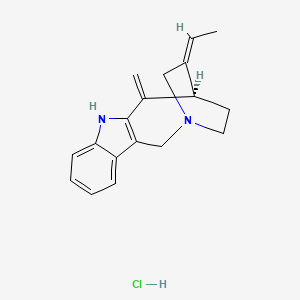
![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
